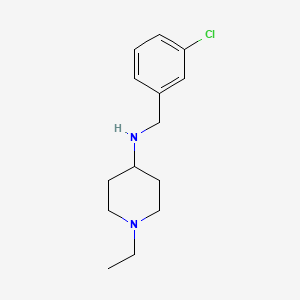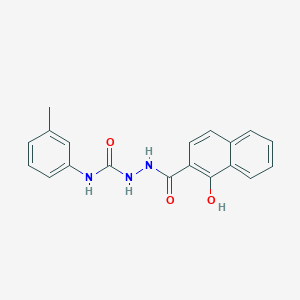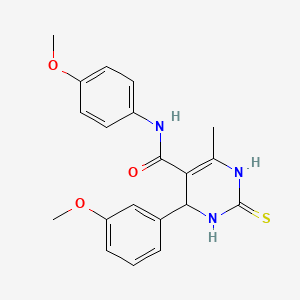
dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DNTB, is a chemical compound that is widely used in scientific research. It belongs to the class of dihydropyridine derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of calcium influx into cells through voltage-gated calcium channels. This leads to a decrease in intracellular calcium levels, which can have various physiological effects, including relaxation of smooth muscle cells and reduction of oxidative stress.
Biochemical and Physiological Effects
dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has also been reported to have vasodilatory effects and to reduce blood pressure in animal models.
实验室实验的优点和局限性
One of the main advantages of using dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively high cost, which may limit its use in some research applications.
未来方向
There are several future directions for research on dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, including:
1. Investigation of its potential use as a calcium channel blocker and vasodilator in the treatment of hypertension and other cardiovascular diseases.
2. Further studies on its antioxidant and anti-inflammatory properties, and its potential use in the treatment of oxidative stress-related diseases.
3. Investigation of its potential use as an anticancer agent, and its mechanism of action in cancer cells.
4. Development of new synthesis methods for dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate that are more efficient and cost-effective.
5. Investigation of its potential use in other areas of research, such as materials science and catalysis.
In conclusion, dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique chemical structure and biological properties make it a valuable tool for investigating various physiological and biochemical processes, and it has potential for use in the development of new therapeutic agents.
合成方法
The synthesis of dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate with 3-nitrobenzaldehyde in the presence of tert-butylamine. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, and yields dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a yellow crystalline solid.
科学研究应用
Dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its potential use as a calcium channel blocker and a vasodilator.
属性
IUPAC Name |
dimethyl 1-tert-butyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)20-10-14(17(22)26-4)16(15(11-20)18(23)27-5)12-7-6-8-13(9-12)21(24)25/h6-11,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLKABNEVSLAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B5198534.png)
![4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5198535.png)
![2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B5198546.png)
![N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide](/img/structure/B5198548.png)
![N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5198556.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5198565.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide](/img/structure/B5198569.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B5198596.png)
![4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5198610.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5198629.png)

